2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Overview
Description
2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic aromatic organic compound characterized by the presence of an imidazo[4,5-b]pyridine core with two methyl groups and a trifluoromethyl group attached to the structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives of the original compound.
Scientific Research Applications
2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity and reactivity. The exact mechanism may vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as 2,3-Dimethyl-6-(trifluoromethyl)pyridine and 2,3-Dimethyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine. These compounds share structural similarities but may differ in their reactivity and biological activity. The presence of the imidazo[4,5-b]pyridine core and the trifluoromethyl group contributes to the uniqueness of this compound, making it a valuable compound in various applications.
Properties
IUPAC Name |
2,3-dimethyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-5-14-7-3-6(9(10,11)12)4-13-8(7)15(5)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEGGRFEEABHDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)N=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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